3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester
Brand Name: Vulcanchem
CAS No.: 887578-50-9
VCID: VC20422912
InChI: InChI=1S/C16H23N3O6/c1-15(2,3)24-13(20)17-10-7-11(9-12(8-10)19(22)23)18-14(21)25-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21)
SMILES:
Molecular Formula: C16H23N3O6
Molecular Weight: 353.37 g/mol

3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester

CAS No.: 887578-50-9

Cat. No.: VC20422912

Molecular Formula: C16H23N3O6

Molecular Weight: 353.37 g/mol

* For research use only. Not for human or veterinary use.

3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester - 887578-50-9

Specification

CAS No. 887578-50-9
Molecular Formula C16H23N3O6
Molecular Weight 353.37 g/mol
IUPAC Name tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrophenyl]carbamate
Standard InChI InChI=1S/C16H23N3O6/c1-15(2,3)24-13(20)17-10-7-11(9-12(8-10)19(22)23)18-14(21)25-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,21)
Standard InChI Key JJNSUOAFKFYDSB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Stereochemical and Functional Attributes

The tert-butyl ester groups confer steric bulk, enhancing the compound’s stability against hydrolysis under physiological conditions compared to methyl or ethyl esters . The nitro group (-NO2_2) at the 5-position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity in substitution reactions. This nitro group can be reduced to an amine (-NH2_2) under catalytic hydrogenation, expanding its utility in derivatization reactions.

Synthesis and Preparation

Optimization Challenges

Key challenges in synthesis include:

  • Regioselective Nitration: Ensuring nitro group incorporation at the 5-position requires precise control of reaction conditions, such as nitric acid concentration and temperature .

  • Steric Hindrance: The tert-butyl groups may impede reaction rates during esterification, necessitating prolonged reaction times or elevated temperatures.

Chemical Reactivity and Stability

Hydrolytic Behavior

R-O-CO-O-t-Bu+H2OH+/OHR-COOH+t-BuOH\text{R-O-CO-O-t-Bu} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{t-BuOH}

Nitro Group Reactivity

The nitro group serves as a versatile handle for further functionalization:

  • Reduction to Amine: Catalytic hydrogenation (H2_2, Pd/C) converts -NO2_2 to -NH2_2, enabling conjugation with biomolecules.

  • Electrophilic Substitution: The nitro group directs incoming electrophiles to the para position, facilitating halogenation or sulfonation .

Applications in Research and Industry

Proteomics and Bioconjugation

The compound’s stability and reactive nitro group make it suitable for:

  • Activity-Based Protein Profiling (ABPP): As a photoaffinity probe, the nitro group can be converted to a reactive nitrene intermediate upon UV irradiation, covalently binding to nearby proteins .

  • Peptide Synthesis: The tert-butyl carbamate (Boc) group protects amines during solid-phase peptide synthesis, with subsequent deprotection under acidic conditions.

Pharmaceutical Intermediates

Carbamate derivatives are pivotal in prodrug design. For example, tert-butyl esters enhance lipophilicity, improving cell membrane permeability. Subsequent esterase-mediated hydrolysis releases active drug molecules intracellularly .

Comparative Analysis with Structural Analogs

Table 1 highlights key differences between 3-t-But-(oxycarboxylamino-5-nitrophenyl) carbamic acid t-butyl ester and related compounds:

Compound NameMolecular FormulaKey FeaturesApplications
Tert-butyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentyl]carbamateC15_{15}H28_{28}N2_2O5_5Oxopentyl linker, dual carbamate groupsIntermediate in peptide synthesis
6-Diazo-5-oxo-l-norleucine prodrugs VariesDiazo group for targeted drug releaseAnticancer therapeutics
Target Compound~C16_{16}H21_{21}N3_3O6_6Nitrophenyl, tert-butyl estersProteomics, bioconjugation

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